

Toxicological Profile of **cis**-Methylisoeugenol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **cis**-Methylisoeugenol

Cat. No.: **B143332**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological screening of **cis**-**Methylisoeugenol**, a naturally occurring phenylpropanoid. Due to a notable scarcity of toxicological data specific to the *cis*-isomer, this document critically synthesizes available information on the closely related compounds isoeugenol (a mixture of *cis*- and *trans*-isomers) and methyleugenol. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development by presenting key toxicological data, detailing relevant experimental methodologies, and illustrating pertinent biological pathways and workflows. The information is structured to facilitate a thorough understanding of the current state of knowledge and to highlight areas requiring further investigation for a complete safety assessment of **cis**-**Methylisoeugenol**.

Introduction

cis-**Methylisoeugenol** is the methyl ether of *cis*-isoeugenol, a compound found in various essential oils. It belongs to the family of phenylpropenes, a class of compounds that has garnered significant attention from the scientific and regulatory communities due to the structural alerts for potential toxicity, including carcinogenicity, associated with some of its members. While extensive toxicological data exists for the structurally similar compounds isoeugenol and methyleugenol, specific data on **cis**-**Methylisoeugenol** is limited. This guide aims to provide a detailed summary of the available toxicological information, with a clear

distinction between data for **cis-Methylisoeugenol**, isoeugenol (mixture of isomers), and methyleugenol, to inform future research and safety assessments.

Physicochemical Properties

A summary of the key physicochemical properties of **cis-Methylisoeugenol** is presented in Table 1. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of **cis-Methylisoeugenol**

Property	Value	Reference
CAS Number	6380-24-1	[1] [2]
Molecular Formula	C ₁₁ H ₁₄ O ₂	[1] [2]
Molecular Weight	178.23 g/mol	[1] [2]
Appearance	Colorless to pale yellow liquid	[3]
Boiling Point	133.0°C (271.4°F)	[4]
Solubility	Insoluble in glycerine and propylene glycol; soluble in most fixed oils and ethanol.	[3]
LogP (Octanol/Water Partition Coefficient)	2.737	[2]

Toxicological Data

This section summarizes the available quantitative toxicological data. It is important to note the specific substance tested in each study.

Acute Toxicity

Acute toxicity studies are designed to determine the short-term adverse effects of a substance following a single high-dose exposure. The primary endpoint is typically the LD₅₀ (lethal dose for 50% of the test population).

Table 2: Acute Toxicity Data

Test Substance	Species	Route	LD50	Reference
cis-Methylisoeugenol	Mouse	Intraperitoneal	535 mg/kg	[5]
Isoeugenol	Rat	Oral	1560 mg/kg (range 1290-1880 mg/kg)	[4]
Isoeugenol	Guinea Pig	Oral	1410 mg/kg (range 1130-1780 mg/kg)	[4]
Isoeugenol	Rabbit	Dermal	1910 mg/kg	[6]
trans-Isoeugenol	Mouse	Oral	541.5 mg/kg	[6]

Subchronic Toxicity

Subchronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of up to 90 days. These studies provide information on target organs and the No-Observed-Adverse-Effect Level (NOAEL).

Table 3: Subchronic Toxicity Data

Test Substance	Species	Dosing Regimen	Key Findings	NOAEL	Reference
Isoeugenyl methyl ether	F344/DuCrj Rat (male and female)	13-week oral administration (8, 40, 200 mg/kg/day)	Main target organ was the liver; hepatocyte hypertrophy observed in males at 200 mg/kg.	40 mg/kg/day	[7]

Carcinogenicity

Long-term carcinogenicity studies are conducted to assess the potential of a substance to cause cancer.

Table 4: Carcinogenicity Data

Test Substance	Species	Dosing Regimen	Key Findings	Reference
Isoeugenol	F344 Rats (50/sex/group)	Oral gavage (0, 75, 150, or 300 mg/kg) for 105 weeks	Classified as 'Suspected of causing cancer (H351)'.	[6]
Methyleugenol	F344/N Rats and B6C3F1 Mice	2-year gavage study (37, 75, or 150 mg/kg/day)	Multisite, multispecies carcinogen. Target organs included liver, stomach, kidney, and mammary gland.	[8]

Genotoxicity

Genotoxicity assays are used to determine if a substance can damage genetic material (DNA). A battery of in vitro and in vivo tests is typically employed.

Table 5: Genotoxicity Data

Test Substance	Assay	System	Metabolic Activation	Result	Reference
Isoeugenol	Sister-chromatid exchange	Cultured human lymphocytes	-	Significantly increased	[4]
Isoeugenol	Ames Test	Salmonella typhimurium, Escherichia coli	With and without	Non-mutagenic	[4]
Isoeugenol	In vivo micronucleus test	Mouse bone marrow	-	Negative	[6]
Methyleugenol	Ames Test	Salmonella typhimurium TA100- hSULT1C2	With induced-rat S9 Mix	Positive	[9]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of toxicological studies. This section outlines the methodologies for key assays relevant to the toxicological screening of **cis-Methylisoeugenol**.

In Vivo Carcinogenicity Bioassay (Based on NTP TR-551 for Isoeugenol)

- Test Substance: Isoeugenol (mixture of cis and trans isomers).
- Species: F344/N rats and B6C3F1 mice.[10]

- Administration: Gavage.[[10](#)]
- Vehicle: Corn oil.[[10](#)]
- Dose Groups:
 - Rats: 0, 75, 150, or 300 mg/kg body weight.[[6](#)]
 - Mice: Doses would be determined by prior toxicity studies.
- Duration: 105 weeks for rats.[[6](#)]
- Observations:
 - Clinical signs observed twice daily.
 - Body weights recorded weekly for the first 13 weeks and then monthly.
 - Complete necropsy performed on all animals.
 - Histopathological examination of all major organs and any gross lesions.

Bacterial Reverse Mutation Assay (Ames Test)

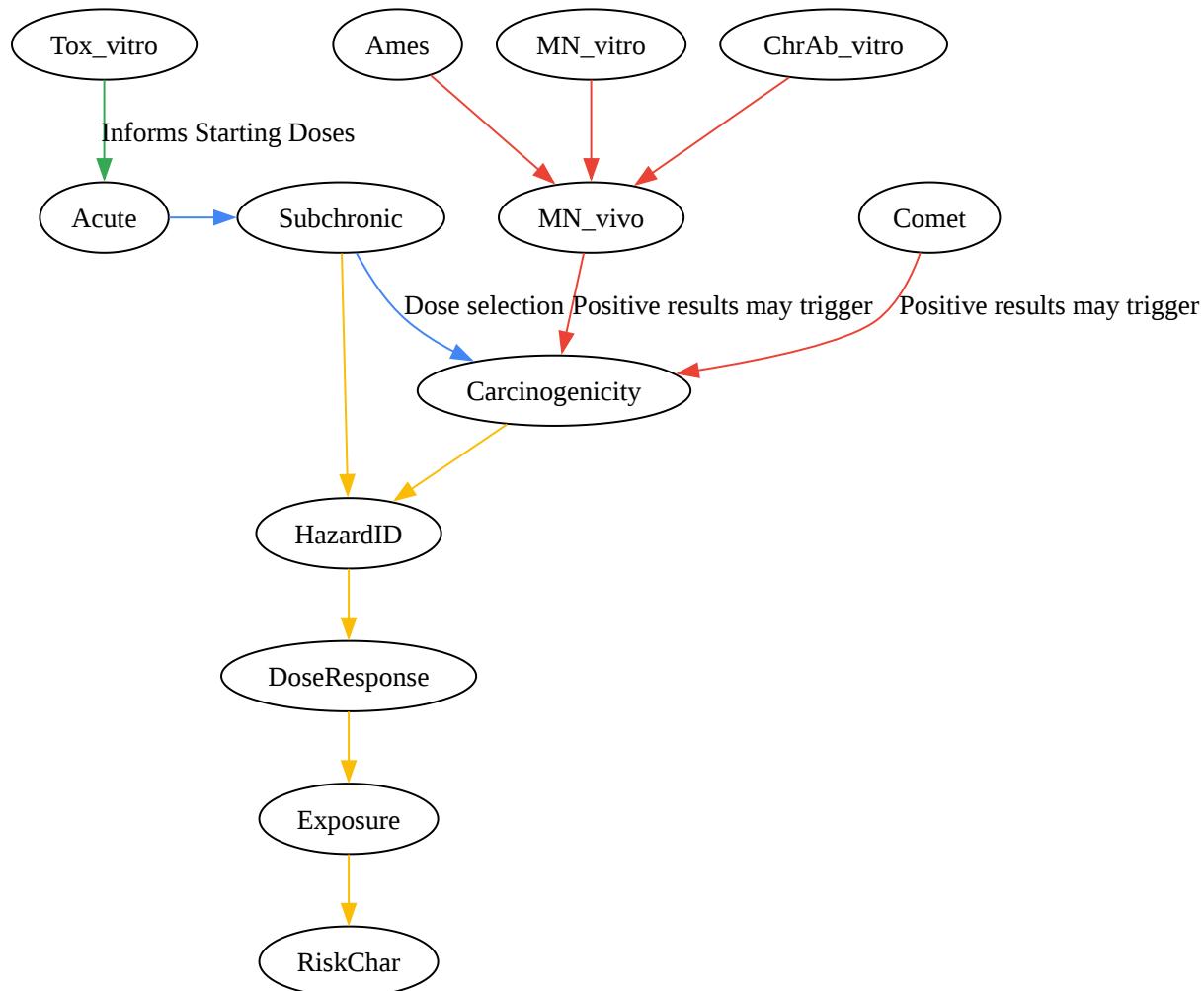
- Purpose: To detect point mutations (base substitutions and frameshifts) in bacterial strains.
- Test Strains: *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* strain (e.g., WP2 uvrA).[[11](#)]
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).[[11](#)]
- Procedure:
 - The test substance, bacterial culture, and S9 mix (or buffer for non-activation plates) are combined.
 - The mixture is added to molten top agar and poured onto minimal glucose agar plates.[[12](#)]

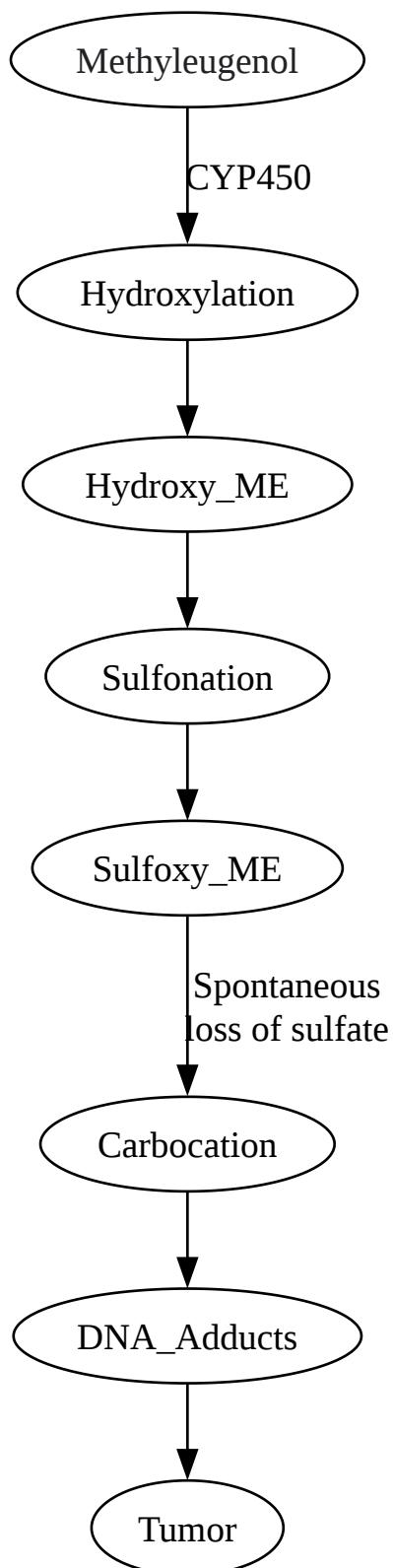
- Plates are incubated at 37°C for 48-72 hours.[12]
- The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine or tryptophan) is counted.
- Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies over the background (negative control) level.[11]

In Vitro Micronucleus Test

- Purpose: To detect chromosomal damage (clastogenicity) or effects on the mitotic apparatus (aneugenicity).
- Cell System: Cultured mammalian cells, such as human lymphocytes or established cell lines (e.g., CHO, V79, L5178Y).[13]
- Procedure:
 - Cells are exposed to the test substance for a short (e.g., 3-6 hours) and long (e.g., 24 hours) duration, with and without metabolic activation.
 - Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one nuclear division.[13]
 - Cells are harvested, fixed, and stained.
 - The frequency of micronuclei (small, membrane-bound DNA fragments or whole chromosomes outside the main nucleus) in binucleated cells is scored microscopically.[14]
- Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.[13]

In Vivo Comet Assay


- Purpose: To detect DNA strand breaks in individual cells.
- Species: Typically rodents (rats or mice).
- Procedure:


- Animals are treated with the test substance.
- Tissues of interest (e.g., liver, bone marrow) are collected at various time points after dosing.[15]
- Single-cell suspensions are prepared and embedded in agarose on a microscope slide.
- Cells are lysed to remove membranes and proteins, leaving behind the DNA (nucleoids).
- The slides are placed in an electrophoresis chamber with alkaline buffer to unwind the DNA.[16]
- An electric field is applied, causing broken DNA fragments to migrate out of the nucleoid, forming a "comet tail".
- The DNA is stained with a fluorescent dye and visualized under a microscope.

- Evaluation: The amount of DNA in the comet tail is proportional to the amount of DNA damage.[16]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

Discussion and Future Directions

The toxicological profile of **cis-Methylisoeugenol** is largely incomplete. The available data, primarily derived from studies on isoeugenol (a mixture of cis and trans isomers) and the structurally related methyleugenol, suggest potential areas of concern, particularly regarding genotoxicity and carcinogenicity. The positive carcinogenicity findings for both isoeugenol and methyleugenol in rodent studies warrant a cautious approach to the safety assessment of **cis-Methylisoeugenol**.^{[6][8]}

The metabolic activation pathway of methyleugenol, involving hydroxylation and subsequent sulfonation to form a reactive carbocation capable of forming DNA adducts, is a critical mechanism of its carcinogenicity.^[9] It is plausible that **cis-Methylisoeugenol** could undergo a similar bioactivation pathway, although this has not been experimentally confirmed.

Future research should prioritize the following:

- Generation of specific toxicological data for **cis-Methylisoeugenol**: This includes acute, subchronic, and chronic toxicity/carcinogenicity studies.
- A comprehensive assessment of the genotoxic potential of **cis-Methylisoeugenol** using a standard battery of in vitro and in vivo assays.
- Metabolism and toxicokinetic studies to elucidate the metabolic pathways of **cis-Methylisoeugenol** and determine if it undergoes bioactivation similar to methyleugenol.
- Comparative studies of the toxicity of cis- and trans-Methylisoeugenol to understand the influence of stereochemistry on the toxicological profile.

Conclusion

This technical guide has synthesized the currently available toxicological information relevant to the safety assessment of **cis-Methylisoeugenol**. While data specific to this isomer are scarce, the information on related compounds provides a basis for preliminary hazard identification and highlights the need for further research. The experimental protocols and workflows presented herein offer a framework for conducting the necessary studies to fill the existing data gaps and enable a comprehensive risk assessment of **cis-Methylisoeugenol**. A thorough toxicological evaluation is imperative before any conclusions on the safety of **cis-Methylisoeugenol**.

Methylisoeugenol for use in consumer products or as a pharmaceutical intermediate can be drawn.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isoeugenyl methyl ether | C11H14O2 | CID 1549045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemeo.com [chemeo.com]
- 3. Methyl isoeugenol | C11H14O2 | CID 7128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. (Z)-methyl isoeugenol, 6380-24-1 [thegoodscentscompany.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. Subchronic toxicity evaluation of isoeugenyl methyl ether in F344/DuCrj rats by 13-week oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two-year toxicity and carcinogenicity study of methyleugenol in F344/N rats and B6C3F(1) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. bulldog-bio.com [bulldog-bio.com]
- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Methyleugenol genotoxicity in the Fischer 344 rat using the comet assay and pathway-focused gene expression profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Toxicological Profile of cis-Methylisoeugenol: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b143332#toxicological-screening-of-cis-methylisoeugenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com